Product packaging for Propylene glycol dicaprylate(Cat. No.:CAS No. 7384-98-7)

Propylene glycol dicaprylate

Cat. No.: B152784
CAS No.: 7384-98-7
M. Wt: 328.5 g/mol
InChI Key: OVYMWJFNQQOJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propylene Glycol Dicaprylate is a synthetic diester formed from propylene glycol and caprylic acid (a C8 fatty acid) . With a chemical formula of C19H36O4 and a molecular weight of 328.49 g/mol, it is a clear, colorless, and odorless oily liquid . It is practically insoluble in water but readily soluble in oils and organic solvents, characteristics that underpin its utility in various research applications . In scientific development, this compound serves as a key ingredient in lipid-based drug delivery systems (LBDDS) . Its primary function is as a lipidic excipient to enhance the solubility and oral bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) . Research indicates that propylene glycol diesters, including dicaprylate, can form stable self-emulsifying microemulsions when combined with water-soluble surfactants like Tween 80, Cremophor EL, or TPGS . These binary lipid systems (BLS) are a promising advancement, as they can achieve high drug loading and facilitate the conversion of liquid formulations into solid dosage forms, such as granules, without compromising stability or absorption . Beyond pharmaceuticals, this compound is widely investigated as an emollient and solvent in cosmetic and skincare research formulations, where it imparts a smooth, velvety, and non-oily texture . It also acts as a solvent for other lipophilic compounds, such as sunscreen agents . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption. Researchers should handle this chemical responsibly in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O4 B152784 Propylene glycol dicaprylate CAS No. 7384-98-7

Properties

IUPAC Name

2-octanoyloxypropyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O4/c1-4-6-8-10-12-14-18(20)22-16-17(3)23-19(21)15-13-11-9-7-5-2/h17H,4-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYMWJFNQQOJBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70864050
Record name 1,2-Propanediol dioctanoate
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Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Rich fatty fruity aroma
Record name Propyleneglycol dioctanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1963/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Propyleneglycol dioctanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1963/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.923-0.929 (20°)
Record name Propyleneglycol dioctanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1963/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

7384-98-7
Record name Propylene glycol dicaprylate
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Record name 1,2-Dicaprylin
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Record name Octanoic acid, 1,1'-(1-methyl-1,2-ethanediyl) ester
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Record name 1,2-Propanediol dioctanoate
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Record name Propylene di(octanoate)
Source European Chemicals Agency (ECHA)
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Record name PROPYLENE GLYCOL DICAPRYLATE
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Synthetic Methodologies and Derivation Pathways of Propylene Glycol Dicaprylate

Esterification Reactions for Propylene (B89431) Glycol Diester Synthesis

The cornerstone of propylene glycol dicaprylate production lies in the chemical reaction known as esterification. This process involves the reaction of an alcohol (propylene glycol) with a carboxylic acid (caprylic acid) to form an ester and water. The synthesis of propylene glycol diesters, such as the dicaprylate, can be achieved through several specific pathways.

Acylation of Propylene Glycol with Corresponding Fatty Acids

Direct esterification is a common method for synthesizing propylene glycol esters. bakerpedia.com This process involves reacting propylene glycol directly with fatty acids, in this case, caprylic acid (also known as octanoic acid), to form this compound. ontosight.aiontosight.ai The reaction is typically conducted in the presence of an acid or alkaline catalyst. bakerpedia.com The direct esterification of propylene glycol with fatty acids results in a mixture of monoesters and diesters. bakerpedia.com To drive the reaction towards the desired diester, a molar ratio of 1:2 of propylene glycol to the fatty acid is often employed.

This compound/dicaprate, a closely related compound, is produced by reacting propylene glycol with a mixture of caprylic and capric acids. google.comatamanchemicals.com The general reaction for the formation of propylene glycol esters from fatty acids can be represented as follows:

Propylene Glycol + 2 Fatty Acids ⇌ Propylene Glycol Diester + 2 Water

Industrial production of propylene glycol fatty acid esters often utilizes this direct esterification method. researchgate.net While economically viable, particularly when using fats as the source of fatty acids through interesterification, the product from direct esterification is a mixture that may require further purification. bakerpedia.comgoogle.com

Utilizing Octanoyl Chloride in Propane-1,2-diol Reactions

An alternative and often more reactive method for synthesizing this compound involves the use of an acyl chloride, specifically octanoyl chloride. cir-safety.orgcir-safety.org In this reaction, propane-1,2-diol (propylene glycol) is reacted with octanoyl chloride, typically in the presence of a base like pyridine (B92270). cir-safety.orgcir-safety.org The use of pyridine helps to neutralize the hydrochloric acid that is formed as a byproduct of the reaction.

This method is a form of acylation and is also used for the synthesis of other propylene glycol diesters, such as propylene glycol dioleate, which is produced from the reaction of propylene glycol with oleic acid chloride. cir-safety.orgcir-safety.org The reaction with octanoyl chloride is a targeted approach to introduce the caprylate (octanoyl) groups onto the propylene glycol backbone. The general scheme for this reaction is:

Propane-1,2-diol + 2 Octanoyl Chloride → this compound + 2 HCl

This pathway can offer advantages in terms of reaction speed and completeness, though it involves the use of more reactive and potentially hazardous reagents like octanoyl chloride. preprints.orguad.ac.idgoogle.com

Production Techniques for Varied Propylene Glycol Ester Analogues

The fundamental principles of esterification and acylation can be applied to produce a wide array of propylene glycol ester analogues by varying the fatty acid or acyl chloride used. cir-safety.orgcir-safety.org For instance, propylene glycol dicaprate is produced by reacting decanoic acid with propane-1,3-diol. cir-safety.orgcir-safety.org Similarly, propylene glycol dipelargonate and propylene glycol dilaurate are synthesized using nonanoyl chloride and lauroyl chloride, respectively, in the presence of pyridine. cir-safety.orgcir-safety.org

Another significant production technique is transesterification. fao.org This process involves reacting propylene glycol with triglycerides (fats or oils) in the presence of a catalyst, typically at elevated temperatures. google.com The resulting product is a complex mixture containing propylene glycol monoesters and diesters, as well as monoglycerides (B3428702) and diglycerides. bakerpedia.comgoogle.com While more economical due to the lower cost of triglycerides compared to purified fatty acids, this method yields a less pure product that often requires further separation steps like molecular distillation to isolate the desired monoesters or diesters. bakerpedia.comgoogle.comfao.org

Enzymatic synthesis using lipases has also emerged as a "clean label" alternative for producing propylene glycol monoesters (PGMEs). bakerpedia.com This biocatalytic approach can be applied to the esterification process, offering a more environmentally friendly route. researchgate.net

Optimization of Synthetic Processes for Research-Scale Production

For research and development purposes, the optimization of synthetic processes is crucial to achieve high yields and purity of the target compound. Key parameters that are often adjusted include the molar ratio of reactants, reaction temperature, catalyst type and concentration, and methods for by-product removal.

In direct esterification, adjusting the molar ratio of propylene glycol to the fatty acid can influence the ratio of monoester to diester in the final product. google.com For instance, a higher proportion of fatty acid will favor the formation of the diester. The reaction temperature is also a critical factor; for example, lipase-catalyzed esterification can achieve high yields at a relatively mild temperature of 70°C.

For reactions involving acyl chlorides, controlling the temperature is important to manage the reactivity and minimize side reactions. preprints.org The choice of solvent and catalyst can also significantly impact the reaction rate and yield.

Recent research has focused on process intensification to improve efficiency. For the synthesis of similar diesters like neopentyl glycol dicaprylate/dicaprate, a fed-batch reactor strategy has been employed to minimize enzyme inhibition by the fatty acids. researchgate.net This approach, along with optimization of biocatalyst concentration and temperature, led to a high-purity product in a significantly reduced reaction time. researchgate.net Such optimization strategies, including the potential use of microwave assistance or novel solvents like ionic liquids, are transferable to the research-scale production of this compound to enhance efficiency and product quality.

Table of Synthetic Parameters for Propylene Glycol Ester Production

Parameter Direct Esterification Acylation with Acyl Chloride Transesterification Enzymatic Synthesis
Reactants Propylene Glycol, Fatty Acid Propylene Glycol, Acyl Chloride Propylene Glycol, Triglyceride Propylene Glycol, Fatty Acid/Ester
Catalyst Acid or Alkaline Base (e.g., Pyridine) Alkaline (e.g., NaOH) Lipase
Typical Temperature 120-150°C Room Temperature to Elevated 177-232°C (350-450°F) ~70°C
Primary Product Mixture of Mono- and Diesters Diester Mixture of Esters and Glycerides Monoester (can be controlled)
Key Advantage Uses readily available materials High reactivity and specificity Economical raw materials "Clean Label," mild conditions
Key Disadvantage Product mixture requires separation Use of hazardous reagents Complex product mixture Longer reaction times

Role of Propylene Glycol Dicaprylate in Advanced Formulation Science

Applications as a Pharmaceutical Excipient and Formulation Aid

Solubilization Enhancement of Active Pharmaceutical Ingredients

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability. Propylene (B89431) glycol dicaprylate is an effective solubilizing agent for hydrophobic drugs. ontosight.airesearchgate.net Its lipophilic nature allows it to dissolve APIs that are not readily soluble in aqueous or oil-based systems. ontosight.ai

For instance, studies have shown that propylene glycol dicaprylate can significantly enhance the solubility of various drugs. In one study, the solubility of bortezomib (B1684674) was found to be 6.28±0.07 mg/mL in this compound. jst.go.jp However, it is important to note that its solubilization capacity can vary depending on the specific API. For example, the solubility of dutasteride (B1684494) in this compound was found to be lower than in other oils like propylene glycol monolaurate. google.com

Table 1: Solubility of Various Active Pharmaceutical Ingredients in this compound and Other Excipients

Active Pharmaceutical Ingredient Excipient Solubility (mg/mL)
Bortezomib This compound 6.28±0.07 jst.go.jp
Bortezomib Caprylic/Capric Triglyceride 1.99±0.02 jst.go.jp
Bortezomib Medium-chain Triglycerides 1.45±0.05 jst.go.jp
Bortezomib Cotton Seed Oil 0.22±0.04 jst.go.jp
Bortezomib Castor Oil 0.01±0.06 jst.go.jp
Resveratrol (B1683913) Capryol® PGMC (Propylene glycol mono and dicaprylate) >50 mdpi.com
Melatonin Capryol® PGMC (Propylene glycol mono and dicaprylate) >50 mdpi.com
Resveratrol Capryol® 90 (Propylene glycol monocaprylate) 4.47±1.07 mdpi.com

Influence on Suspension Vehicle Characteristics for Drug Delivery Systems

This compound is also utilized as a vehicle in suspension formulations, particularly for injectable and topical applications. google.comnih.gov It provides a stable and biocompatible medium for suspending drug particles. google.com Its low viscosity and high spreading ability make it an ideal component for creating easily administrable and cosmetically elegant formulations. ioioleo.de

In a study developing a ready-to-use injectable suspension of cefovecin (B1236667) sodium, this compound/dicaprate (Miglyol 840) was used as the biocompatible oil. google.com The resulting suspension demonstrated improved syringeability and was readily resuspended after long-term storage, addressing common challenges associated with injectable suspensions. google.com The use of this compound as a vehicle can help prevent issues like agglomeration, caking, and particle-size growth in suspension aerosols when combined with dispersing agents. nih.gov

Modulation of Rheological Properties in Complex Formulations

The rheological properties of a pharmaceutical formulation, such as viscosity and flow behavior, are critical for its performance and patient acceptance. specialchem.com this compound can influence the rheology of formulations. atamanchemicals.comthegoodscentscompany.com For instance, in topical formulations, it contributes to a light, non-oily feel and can act as a viscosity-increasing agent. atamanchemicals.com

The addition of propylene glycol has been shown to affect the gelling temperature and rheological properties of poloxamer-based hydrogels. nih.govmdpi.com While not directly this compound, these findings on propylene glycol suggest that its esters could also play a role in modulating the rheological characteristics of gel-based drug delivery systems. nih.govmdpi.com

Contributions to Formulation Stability and Texture Optimization

In topical preparations, it acts as an emollient, providing a smooth and velvety skin feel without being greasy. atamanchemicals.com This textural benefit enhances patient compliance. Furthermore, in semi-solid self-emulsifying formulations, the inclusion of components like propylene glycol monocaprylate has been shown to result in improved physicochemical characteristics and resistance to dilution and instability. nih.gov

Integration within Innovative Drug Delivery Systems

The unique properties of this compound make it a valuable component in the development of advanced drug delivery systems designed to improve the oral bioavailability of poorly water-soluble drugs. researchgate.netijprajournal.com

Self-Microemulsifying Drug Delivery Systems (SMEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Self-microemulsifying drug delivery systems (SMEDDS) and self-nanoemulsifying drug delivery systems (SNEDDS) are isotropic mixtures of an oil, a surfactant, and a co-surfactant/co-solvent that spontaneously form fine oil-in-water microemulsions or nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid. researchgate.netjst.go.jpmedscape.com These systems are a promising approach for enhancing the solubility and bioavailability of lipophilic drugs. researchgate.netnih.gov

This compound is frequently used as the oil phase in SMEDDS and SNEDDS formulations. ijprajournal.compharmaexcipients.com Its ability to dissolve large amounts of hydrophobic drugs is a key advantage. ijprajournal.com The selection of the oil phase is a critical step in the formulation of SNEDDS, as it must solubilize the drug and form a monophasic mixture with the other excipients. mdpi.com

In the development of SNEDDS for resveratrol and melatonin, Capryol® PGMC, a propylene glycol mono- and dicaprylate, was selected as the oily vehicle due to its high solubilizing capacity for both drugs and its ability to spontaneously form clear emulsions. mdpi.com Similarly, this compound (under the trade name Labrafac PG) was identified as a suitable oil phase for bortezomib-containing SMEDDS. jst.go.jp

The successful formulation of SMEDDS and SNEDDS depends on the careful selection and ratio of the oil, surfactant, and co-surfactant. Ternary phase diagrams are often used to identify the optimal composition that results in a stable microemulsion or nanoemulsion with a small droplet size upon dilution. jst.go.jpcore.ac.uk

Table 2: List of Compound Names

Compound Name
Benzyl (B1604629) Benzoate
Bortezomib
Caprylic Acid
Cefovecin Sodium
Dutasteride
Melatonin
Propylene Glycol
This compound
This compound/Dicaprate
Propylene Glycol Monocaprylate
Propylene Glycol Monolaurate
Optimization of Droplet Size and Polydispersity Index

In the development of SEDDS, the goal is to achieve a small and uniform droplet size, typically in the nanometer range, which provides a large interfacial area for drug partitioning and absorption. amazonaws.com The choice of oil, such as this compound/dicaprate, and its ratio to the surfactant and cosurfactant are crucial for optimizing these characteristics. nih.govuibk.ac.at

For instance, studies on SEDDS formulations have shown that the droplet size can be influenced by the lipid component. One study investigating various lipid-based systems found that formulations containing this compound/dicaprate could produce nanoemulsions with droplet sizes under 117 nm and a uniform size distribution (PDI < 0.247) when combined with appropriate surfactants and cosurfactants. bibliotekanauki.pl Another study highlighted that the ratio of oil to surfactant is a key factor, with a transition from larger to smaller microemulsions observed at specific ratios for this compound/dicaprate. nih.gov

The selection of surfactants and cosurfactants is also critical. Co-surfactants like propylene glycol and ethanol (B145695) can enhance the emulsification process by increasing the fluidity between the emulsion phases. mdpi.comamazonaws.com Research has demonstrated that different surfactant systems, when paired with this compound as the oil phase, result in varying droplet sizes and stability. bibliotekanauki.pl

Below is a table summarizing the components and characteristics of some SEDDS formulations.

DrugOil PhaseSurfactant/Co-surfactantDroplet Size (nm)Polydispersity Index (PDI)
RepaglinideThis compound/caprateChremophor RH40, Capmul MCM67 - 920.161 - 0.242
CarvedilolPropylene glycol dicaprylocaprateLabrasol, Transcutol HPNot SpecifiedNot Specified
GlibenclamideThis compound/dicaprate, TriacetinPolysorbate 80, Diethylene glycol monoethyl ether<117<0.247
ItraconazoleThis compound/dicaprateNot SpecifiedNot SpecifiedNot Specified
Impact on Drug Release Profiles and Bioavailability

The primary objective of using SEDDS is to enhance the oral bioavailability of poorly soluble drugs. nih.gov By delivering the drug in a solubilized state within a fine emulsion, SEDDS can overcome dissolution rate-limited absorption. nih.gov this compound, as a component of the oil phase, directly influences the drug's release profile and subsequent bioavailability.

Research has shown that the composition of the SEDDS formulation, including the type of oil, significantly affects drug release. A study investigating the impact of emulsion-based drug delivery systems on intestinal permeability and drug release found that the choice of oil, including this compound/dicaprate, influenced the drug release rate constant. nih.gov The study highlighted that the interplay between the oil, surfactant hydrophilic-lipophilic balance (HLB), and surfactant-to-oil ratio is crucial for optimizing drug delivery. nih.gov

Furthermore, the formation of stable nanoemulsions or microemulsions in the gastrointestinal tract prevents drug precipitation and maintains the drug in a solubilized state, which is essential for absorption. nih.gov Semisolid SEDDS formulations prepared with components like propylene glycol monocaprylate have demonstrated improved physicochemical characteristics and resistance to dilution, which contributes to enhanced stability and bioavailability. nih.gov

The improved bioavailability from SEDDS can also be attributed to the potential for direct uptake of the nano-sized droplets by ocular tissues and the ability of some formulations to undergo phase conversion, leading to increased viscosity and prolonged retention time. google.com

Microemulsion and Nanoemulsion Formulations

This compound is a frequently utilized oil phase in the formulation of microemulsions and nanoemulsions due to its favorable properties. bibliotekanauki.plresearchgate.net These high-dispersion systems are optically transparent or translucent and offer advantages such as enhanced skin penetration, hydration, and good user sensory properties. bibliotekanauki.plresearchgate.net

Phase Diagram Construction and Characterization of Emulsion Systems

The development of microemulsion and nanoemulsion formulations containing this compound often begins with the construction of pseudoternary phase diagrams. bibliotekanauki.plnih.gov These diagrams map the different phases (e.g., microemulsion, emulsion, gel) that form at various concentrations of oil, surfactant, and water, allowing for the identification of the optimal composition for a stable and effective formulation. scholasticahq.com

The water titration method is commonly employed to construct these phase diagrams, where water is gradually added to mixtures of the oil phase (this compound/dicaprate) and the surfactant system. bibliotekanauki.plnih.gov The resulting phases are then characterized based on their visual appearance (transparent, translucent, or turbid) and physical properties. bibliotekanauki.plnih.gov

For example, a study on a system containing this compound/dicaprate, a surfactant, and water identified specific regions of nanoemulsion and microemulsion formation. bibliotekanauki.pl The size of the microemulsion region in the phase diagram can be influenced by the ratio of the components. For instance, in a system with this compound/dicaprate, the o/w microemulsion region was found to increase as the ratio of certain components was adjusted. ptfarm.pl

Effect of Surfactant Systems on Emulsion Properties

The choice of surfactant system is critical in the formation and stabilization of microemulsions and nanoemulsions containing this compound. The type and concentration of the emulsifier, as well as the water-to-oil ratio, have a direct impact on the stability and droplet size of the internal phase. researchgate.net

Different surfactants and co-surfactants are investigated to find the most suitable combination for a given oil phase. For instance, in formulations with this compound/dicaprate as the oil phase, various non-ionic surfactants like polysorbates and ethoxylated castor oils have been successfully used. bibliotekanauki.plbibliotekanauki.pl The addition of a co-surfactant, such as a short-chain alcohol, can also influence the stability and formation of these systems. bibliotekanauki.pl

One study demonstrated that stable microemulsions with this compound/dicaprate as the oil phase could be obtained using 1-butanol (B46404) as a co-surfactant, while nanoemulsions could be formed without a co-surfactant. bibliotekanauki.pl Another study showed that combining propylene glycol monoesters with diesters, like this compound, can lead to the formation of microemulsions with smaller particle sizes. bibliotekanauki.pl The viscosity of the surfactant has also been shown to affect the viscosity of the final emulsion. researchgate.net

Applications in Monoclonal Antibody Formulations

This compound/dicaprate has been investigated as a non-aqueous suspension vehicle for high-concentration monoclonal antibody (mAb) formulations intended for subcutaneous administration. google.comgoogleapis.com A key challenge in developing such formulations is maintaining a low viscosity to ensure injectability. google.com

In one study, this compound/dicaprate was one of three model suspension vehicles tested. google.comgoogleapis.com It was chosen for its low viscosity, which is a critical requirement for injectable suspensions. google.com The study found that while ethyl lactate (B86563) suspensions had the lowest viscosity and injection force, they lacked the physical stability observed with this compound/dicaprate and benzyl benzoate. google.com This suggests that this compound/dicaprate can provide better physical stability to the mAb suspension. google.com

The viscosity of the suspension is influenced by the properties of the suspension vehicle. The study concluded that the suspension vehicle was the most significant factor impacting the performance of the suspension. google.com

Cosmetic Science and Personal Care Product Formulations

This compound and its related mixture, this compound/dicaprate, are versatile ingredients widely used in the formulation of cosmetics and personal care products. cosmeticsinfo.orgatamanchemicals.com They are found in a variety of products, including moisturizers, cleansers, fragrances, foundations, and lipsticks. cosmeticsinfo.orgatamanchemicals.com

These ingredients primarily function as skin-conditioning agents, specifically as emollients and occlusives. cosmeticsinfo.org As an emollient, this compound/dicaprate helps to soften and smooth the skin by filling in the spaces between skin cells, which can improve the skin's texture and appearance. lesielle.com In its role as an occlusive agent, it forms a thin, non-greasy film on the skin's surface. lesielle.comspecialchem.com This film creates a protective barrier that helps to reduce water loss from the skin and protect it from external irritants. lesielle.com

In addition to its skin-conditioning properties, this compound/dicaprate also acts as a viscosity-increasing agent in non-aqueous formulations and as a surfactant or emulsifying agent. cosmeticsinfo.orgspecialchem.com It is known for its ability to disperse and dissolve pigments and sunscreen actives, making it a valuable component in makeup and sunscreen products. atamanchemicals.comspecialchem.com Its compatibility with a wide range of other cosmetic ingredients, including anionic, nonionic, and cationic surfactants, further enhances its utility in various formulations. specialchem.com

PropertyDescriptionReferences
Functions Skin-conditioning agent (emollient, occlusive), viscosity-increasing agent, surfactant (emulsifying agent) cosmeticsinfo.orgspecialchem.com
Applications Moisturizers, cleansers, fragrances, makeup (foundations, lipsticks), sunscreens cosmeticsinfo.orgatamanchemicals.comlesielle.com
Texture Imparts a light, non-oily, smooth, and velvety feel to the skin atamanchemicals.com
Dispersion Excellent at dispersing and dissolving pigments and sunscreen actives atamanchemicals.comspecialchem.com
Compatibility Compatible with anionic, nonionic, and cationic surfactants specialchem.com

Role as Skin Conditioning Agents and Emollients

This compound is widely recognized in cosmetic science for its function as a skin conditioning agent and an effective emollient. cosmeticsinfo.orgskinsort.comincibeauty.com Its primary role is to enhance the skin's texture and appearance by providing a softening and smoothing effect. incibeauty.commyrevea.com

The emollient properties of this compound are attributed to its ability to form a thin, non-greasy film on the skin's surface. lesielle.commyrevea.com This film helps to lock in moisture, reducing water loss from the skin and thereby maintaining hydration. lesielle.commyrevea.com By filling the spaces between skin cells in the stratum corneum, it helps to repair the skin's natural barrier, resulting in a smoother and more supple appearance. lesielle.com This action is particularly beneficial for dry skin, which is often characterized by a compromised barrier function. lesielle.com

Furthermore, the occlusive nature of the film formed by this compound provides a protective barrier against environmental aggressors. lesielle.com This barrier can help shield the skin from irritants and bacteria that might otherwise penetrate the deeper layers of the skin. lesielle.com The resulting improvement in skin barrier integrity contributes to a healthier and more resilient complexion. lesielle.com The ingredient is noted for imparting a light, velvety, and non-oily sensation to the skin, making it a desirable component in formulations where a pleasant after-feel is important. incidecoder.comspecialchem.comatamanchemicals.com

Dispersing and Dissolving Pigments and Sunscreen Actives

In addition to its skin-conditioning benefits, this compound plays a crucial role as a dispersing and dissolving agent in cosmetic formulations, particularly in color cosmetics and sun care products. specialchem.comatamanchemicals.compatechfc.com.tw Its excellent solvent properties make it highly effective at dispersing pigments and solubilizing active sunscreen ingredients. specialchem.compatechfc.com.twulprospector.com

In sunscreen formulations, this compound is particularly valued for its ability to dissolve and stabilize organic UV filters. myskinrecipes.comgoogleapis.com Many organic sunscreen actives are crystalline solids with poor oil solubility, which can present challenges during formulation. google.com this compound acts as an effective solubilizer, allowing for higher concentrations of these UV filters to be incorporated into the sunscreen without crystallization, which could otherwise compromise the product's efficacy and feel. google.comchimia.ch It is also used to disperse inorganic sunscreen filters, such as micronized titanium dioxide and zinc oxide, contributing to better spreadability and a more transparent application on the skin. ulprospector.comjustia.com

Mechanisms of Biological Interaction and Permeation Enhancement

Dermal Absorption and Skin Penetration Enhancement

Propylene (B89431) glycol dicaprylate is instrumental in enhancing the delivery of active pharmaceutical ingredients (APIs) through the skin by interacting with the stratum corneum, the outermost layer of the epidermis that acts as the primary barrier to drug absorption.

The key to the stratum corneum's barrier function is its unique lipid composition, primarily consisting of ceramides, cholesterol, and free fatty acids, which are arranged in highly ordered lamellar structures. Propylene glycol dicaprylate disrupts this organized lipid matrix. cir-safety.orgmedicaljournals.se It is believed to fluidize the lipid bilayers, leading to a more disordered and permeable state. cir-safety.orgnih.gov This disruption of the organized lipid packing allows for easier partitioning and diffusion of drug molecules through the stratum corneum. cir-safety.orgmedicaljournals.se Studies using techniques like ¹³C NMR spectroscopy have shown that glycols, including propylene glycol, increase the mobility of lipids within the stratum corneum. researchgate.netnih.gov

The stability of the stratum corneum's lipid lamellae is partly due to the extensive hydrogen-bonding network between the lipid head groups and water molecules. nih.govnih.gov this compound is thought to interfere with this network. nih.govnih.gov By inserting itself into the lipid layers, it disrupts the existing hydrogen bonds, which further fluidizes the lipid matrix and diminishes the barrier function of the stratum corneum, thereby facilitating the permeation of APIs. nih.govnih.govkanglab.net Molecular dynamics simulations have shown that propylene glycol localizes in the hydrophilic headgroup regions at the bilayer interface, occupying the lipid-water hydrogen-bonding sites. nih.govnih.gov

This compound has demonstrated its capability to facilitate the permeation of various chemical compounds across the skin. nih.govcir-safety.orgepa.gov Its primary mechanism involves increasing the solubility of drugs within the formulation and modifying the barrier properties of the stratum corneum. This leads to an increased flux of the drug across the skin into the underlying tissues and systemic circulation.

The permeation-enhancing effects of propylene glycol esters have been documented for several drug molecules. cir-safety.orgcir-safety.org

Diclofenac (B195802): Propylene glycol caprylate, a related ester, has been shown to increase the dermal penetration of diclofenac through rat abdominal skin. cir-safety.org Studies have also investigated the synergistic effect of propylene glycol with other enhancers like oleic acid to improve diclofenac permeation. nih.govnih.gov

Lidocaine (B1675312): Various propylene glycol esters have been found to enhance the dermal penetration of lidocaine through pig ear skin. cir-safety.org The presence of propylene glycol can also increase the concentration of surfactant monomers in formulations, further aiding lidocaine penetration. nih.gov

Thiocolchicoside (B1682803): A foam formulation containing a mixture of propylene glycol dipelargonate and propylene glycol significantly increased the flux of thiocolchicoside through excised human skin compared to other formulations. nih.gov

Caffeine: Propylene glycol dipelargonate has been shown to increase the dermal penetration of caffeine. cir-safety.org

Carbenoxolone: A mixture of propylene glycol dilaurate and propylene glycol laurate, in combination with Transcutol™, enhanced the dermal penetration of carbenoxolone. cir-safety.orgnih.gov

Table 1: Enhancement of Specific Drug Permeation by Propylene Glycol Esters

Drug Molecule Type of Propylene Glycol Ester Observed Effect Source
Diclofenac Propylene glycol caprylate Increased dermal penetration through rat skin. cir-safety.org
Lidocaine Propylene glycol oleate, dioleate, linoleate, linolenate, dilinolenate Enhanced dermal penetration through pig ear skin. cir-safety.org
Thiocolchicoside Propylene glycol dipelargonate Increased flux through excised human skin. cir-safety.orgnih.gov
Caffeine Propylene glycol dipelargonate Increased dermal penetration. cir-safety.org
Carbenoxolone Propylene glycol dilaurate/laurate mixture Enhanced dermal penetration in combination with Transcutol™. cir-safety.orgnih.gov

This compound is particularly effective in enhancing the permeation of lipophilic (fat-soluble) compounds. encyclopedia.pub Its own lipophilic nature allows for easy integration into the lipid-rich stratum corneum, fluidizing these layers and creating a more favorable pathway for other lipophilic molecules. encyclopedia.pub While it can also enhance the penetration of some hydrophilic (water-soluble) drugs, its effect is generally more pronounced for lipophilic ones. cir-safety.orgencyclopedia.pub However, some studies have indicated that propylene glycol can be an effective enhancer for hydrophilic compounds as well. nih.gov It has been noted that this compound did not increase the penetration of water-soluble drugs in one study. cir-safety.org

Facilitation of Chemical Permeation Across Biological Barriers

Biological Response at the Cellular and Tissue Level

At the cellular and tissue level, the primary biological response to this compound in dermal applications is linked to its permeation-enhancing effects. By altering the stratum corneum's barrier function, it increases the exposure of the viable epidermis and dermis to the active ingredients of a formulation. This can result in a more significant pharmacological response to the co-administered drug. When used in appropriate concentrations in topical products, this compound is generally well-tolerated by the skin and is not typically associated with significant irritation or sensitization. Its interaction with the skin is mainly physical, involving the disruption of lipid structures, rather than initiating a specific biological or inflammatory response on its own at standard usage levels.

In Vitro and In Vivo Models for Assessing Biological Interactions

The biological interactions of this compound, especially its function as a permeation enhancer, are evaluated through various in vitro and in vivo models. These models are essential for understanding its mechanisms of action at the skin barrier and for predicting its performance in final formulations.

In vitro models are the cornerstone of initial permeability screening. The Franz diffusion cell is a widely adopted apparatus for these studies. researchgate.netinformahealthcare.com This system uses excised skin membranes, often from human or porcine sources, to separate a donor chamber containing the test formulation from a receptor chamber. informahealthcare.com The concentration of the permeated substance is measured in the receptor fluid over time. Studies have utilized Franz cells to assess the release of drugs from various formulations, including those containing this compound. informahealthcare.comgrafiati.com

Another significant in vitro tool is the use of reconstructed human epidermis (RhE) models. episkin.comnih.gov These are three-dimensional tissue cultures derived from human keratinocytes that mimic the architecture of the human epidermis, including a functional stratum corneum. nih.gov RhE models like EPISKIN™, EpiDerm™, and SkinEthic® have been validated as alternatives to human and animal skin for absorption and permeation testing. episkin.commattek.com They offer benefits such as higher reproducibility and ethical advantages over the use of excised human skin. nih.gov While generally more permeable than human skin, the ranking of substance permeation through RhE models correlates well with that of human epidermis. episkin.commattek.com

In vivo models provide a more holistic assessment of a substance's biological interaction in a living system. A study evaluating an isoliquiritigenin-loaded nanoemulsion containing this compound used rabbit eyes to assess ocular irritation and pharmacokinetics, demonstrating the compound's application in ophthalmic delivery. researchgate.nettandfonline.com Another in vivo study in ddY mice investigated the antitumor activity of propylene glycol myristate. cir-safety.orgcir-safety.org For dermal applications, porcine skin is often considered a suitable in vivo model due to its similarity to human skin.

The table below summarizes key models used to assess the biological interactions of this compound.

Model TypeSpecific Model/SystemApplicationKey Findings/Observations
In Vitro Franz Diffusion CellMeasures drug release and permeation across a membrane. researchgate.netinformahealthcare.comA standard for assessing permeability from topical formulations. researchgate.netinformahealthcare.com
In Vitro Reconstructed Human Epidermis (RhE)Alternative to human/animal skin for absorption testing. episkin.comnih.govCorrelates well with human skin permeation, offers higher reproducibility. episkin.commattek.com
In Vivo Rabbit Eye ModelOcular irritation and pharmacokinetic studies. researchgate.nettandfonline.comUsed to evaluate safety and bioavailability of ophthalmic formulations. researchgate.nettandfonline.com
In Vivo Mouse Models (e.g., ddY mice)Systemic effects and specific therapeutic activities. cir-safety.orgcir-safety.orgCan be used to assess biological activities beyond skin permeation. cir-safety.orgcir-safety.org

Toxicological Research and Safety Assessment of Propylene Glycol Dicaprylate

Systemic Toxicity Evaluations in Preclinical Models

Systemic toxicity evaluations for propylene (B89431) glycol dicaprylate and its related compounds have been conducted to determine potential adverse effects following acute and repeated exposure. These studies typically involve oral and dermal administration in animal models.

Acute toxicity studies are designed to assess the effects of a single, high-dose exposure to a substance. For propylene glycol esters, these studies consistently demonstrate a low order of acute toxicity.

Data from a safety data sheet for a product containing propylene glycol dicaprylate/dicaprate indicates that the acute oral LD50 in rats is greater than 2000 mg/kg. cymitquimica.com Another safety data sheet for a similar mixture reported an oral LD50 in rats of >5000 mg/kg and a dermal LD50 in rabbits of >5000 mg/kg, further supporting its low acute toxicity. cymitquimica.com Related compounds also show very low acute toxicity; for instance, propylene glycol laurate has an oral LD50 in rats of greater than 34.6 g/kg. cir-safety.orgcir-safety.org The acute oral LD50 for propylene glycol itself in rats is reported as 20,000 mg/kg. solvet.ca

Table 1: Acute Toxicity Data for this compound and Related Compounds

Compound Species Route LD50
This compound/Dicaprate Rat Oral > 2000 mg/kg cymitquimica.com
Propylene Glycol Mono and Dicaprylate Rat Oral > 5000 mg/kg cymitquimica.com
Propylene Glycol Mono and Dicaprylate Rabbit Dermal > 5000 mg/kg cymitquimica.com
Propylene Glycol Laurate Rat Oral > 34.6 g/kg cir-safety.org
Propylene Glycol Rat Oral 20,000 mg/kg solvet.ca
Propylene Glycol Rabbit Dermal 20,800 mg/kg

Subchronic and chronic toxicity studies evaluate the effects of repeated, long-term exposure to a substance. A 90-day subchronic oral toxicity study was conducted on this compound/dicaprate in Wistar rats. cir-safety.orgcir-safety.org In this study, the substance was administered daily by gavage at doses up to 1000 mg/kg/day. cir-safety.org The results showed no evidence of adverse effects based on evaluations of clinical signs, body weight, food consumption, ophthalmology, hematology, clinical chemistry, gross pathology, organ weights, and histopathology. cir-safety.orgcir-safety.org

Long-term toxicity studies on related compounds provide further context. A two-year chronic oral toxicity study in rats fed diets containing propylene glycol at levels up to 2,500 mg/kg/day showed no significant toxicological effects. nih.gov Similarly, no evidence of oral or dermal toxicity was found in subchronic animal studies on propylene glycol stearate. cir-safety.org

Based on the results of repeated dose toxicity studies, a No Observed Adverse Effect Level (NOAEL) can be established. The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed.

From the 90-day oral toxicity study in Wistar rats, the NOAEL for this compound/dicaprate was determined to be 1000 mg/kg/day, which was the highest dose tested. cir-safety.orgcir-safety.org In a developmental toxicity study, the NOAEL for both maternal and developmental effects was also greater than 1000 mg/kg/day. cir-safety.org For comparison, the NOAEL for chronic propylene glycol toxicity in dogs was identified as 2 g/kg/day. europa.eu

Table 2: NOAEL Determinations for this compound/Dicaprate

Species Study Duration Route of Administration NOAEL
Wistar Rat 90 days Oral (gavage) 1000 mg/kg/day cir-safety.orgcir-safety.org
Rat (Pregnant) Gestation Days 6-15 Oral (gavage) >1000 mg/kg/day cir-safety.org

Genotoxicity and Mutagenicity Research

Genotoxicity and mutagenicity studies are conducted to assess the potential of a substance to cause damage to genetic material (DNA), which could lead to mutations or cancer.

In vitro microbial assays, such as the Ames test, are commonly used to screen for mutagenic potential. These tests use bacteria to detect gene mutations. Data on the direct genotoxicity of this compound is limited. However, information on its constituent parts, propylene glycol and fatty acids, shows they are negative for mutagenicity. cosmeticsinfo.org One safety data sheet notes that knowledge about the mutagenicity of propylene glycol mono and dicaprylate is incomplete, but states that fatty acid monoesters of propylene glycol are metabolized to polyols and free fatty acids which are not genotoxic. cymitquimica.com

Reproductive and Developmental Toxicity Investigations

Studies on the reproductive and developmental toxicity of this compound have been conducted to evaluate its potential effects on fertility, embryonic development, and offspring.

Embryotoxicity Studies

Investigations into the embryotoxicity of this compound have been performed, primarily using rat models. In a key study, pregnant rats were orally administered this compound/dicaprate at doses of up to 1000 mg/kg/day from gestation day 6 to 15. The results indicated that the substance was not embryotoxic, and no adverse effects were observed in the dams. cir-safety.orgcir-safety.org There were no significant differences between the treated and control groups in terms of implantations, the number of live or dead fetuses, sex ratio, fetal body weights, number of litters, or fetal malformations. cir-safety.org The no-observed-adverse-effect level (NOAEL) for embryotoxicity was determined to be greater than 1000 mg/kg/day. cir-safety.org

A reproduction study in rats also showed no maternal, embryotoxic, or fertility effects at doses up to 1000 mg/kg/day. cymitquimica.com These findings are consistent with a broader review of propylene glycols, which found no evidence of reproductive or developmental toxicity potential in humans. nih.gov

Table 1: Summary of Embryotoxicity Study of this compound/Dicaprate in Rats

ParameterControl Group100 mg/kg/day300 mg/kg/day1000 mg/kg/day
Number of Implantations No significant differenceNo significant differenceNo significant differenceNo significant difference
Number of Live Fetuses No significant differenceNo significant differenceNo significant differenceNo significant difference
Number of Dead Fetuses No significant differenceNo significant differenceNo significant differenceNo significant difference
Fetus Body Weights No significant differenceNo significant differenceNo significant differenceNo significant difference
Fetus Malformations No significant differenceNo significant differenceNo significant differenceNo significant difference

Data sourced from a study where pregnant rats were administered this compound/dicaprate from gestation day 6 to 15. cir-safety.org

Dermal and Ocular Irritation and Sensitization Studies

The potential for this compound to cause skin and eye irritation, as well as allergic skin reactions (sensitization), has been thoroughly evaluated.

Skin Irritation Assessments

Multiple studies have assessed the skin irritation potential of this compound and related compounds. In rabbit studies, this compound/dicaprate was classified as minimally to slightly irritating. cir-safety.orgcir-safety.org A study on propylene glycol laurate, a related ester, also showed only slight skin irritation. cosmeticsinfo.orgcosmeticsinfo.org

Human studies have corroborated these findings. A human patch test with a mixture of 95% ethanol (B145695) and this compound/dicaprate (20:80 and 40:60 ratios) did not produce any skin irritation. cir-safety.orgcir-safety.org Furthermore, a sunless tanning product containing a blend that included this compound/dicaprate reported no adverse effects, including irritation, in a human skin test. cir-safety.org The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed these studies and concluded that this compound/dicaprate causes minimal to no irritation. specialchem.comcosmeticsinfo.orgcosmeticsinfo.org

Comedogenicity Research

Comedogenicity refers to the potential of an ingredient to clog pores, leading to the formation of comedones (blackheads and whiteheads). cosmeticsinfo.orgcosmeticsinfo.org Research on this compound/dicaprate has shown it to have insignificant comedogenic potential. cir-safety.orgcir-safety.orgdeepdyve.com A study reviewed by the CIR Expert Panel reported a negative result for comedogenicity. cosmeticsinfo.orgcosmeticsinfo.org

Ocular Irritation Evaluations

The potential for this compound to cause eye irritation has been a subject of investigation. An eye irritation study in rabbits with this compound/dicaprate resulted in a negative finding for irritation. cymitquimica.com In another study, a nanoemulsion formulation containing this compound showed no cytotoxicity in human corneal epithelial cells and was consistent with the results of an ocular irritation study in rabbit eyes. researchgate.netnih.gov However, some predictive models for eye irritation have produced inconclusive results for this compound. europa.eu

Sensitization Potential Analysis

Skin sensitization is an allergic reaction that occurs after repeated exposure to a substance. A guinea pig maximization test for this compound/dicaprate yielded a negative result, indicating a low potential for sensitization. cymitquimica.com Additionally, data on the fatty acids and propylene glycol components of these esters were negative for skin sensitization. cosmeticsinfo.orgatamanchemicals.com Broader reviews of propylene glycols have also concluded that they have a low sensitization potential in animal studies and are unlikely to be human allergens. nih.gov

Table 2: Summary of Dermal and Ocular Studies for this compound/Dicaprate

Study TypeSpeciesFindingReference
Skin Irritation RabbitMinimally to slightly irritating cir-safety.orgcir-safety.org
Skin Irritation HumanNo irritation cir-safety.orgcir-safety.org
Comedogenicity RabbitInsignificant comedogen cir-safety.orgcir-safety.orgdeepdyve.com
Ocular Irritation RabbitNegative cymitquimica.com
Sensitization Guinea PigNegative cymitquimica.com

Read-Across Approaches and Structural Analogue Assessments in Toxicology

In the toxicological assessment of this compound, a significant reliance is placed on the principle of "read-across." This scientific approach allows for the estimation of the toxicological profile of a substance by using data from structurally similar chemicals, known as analogues. The Cosmetic Ingredient Review (CIR) Expert Panel has extensively used this methodology for the safety assessment of a group of propylene glycol esters, including this compound. cir-safety.orgcir-safety.org

The primary justification for employing a read-across approach for propylene glycol esters lies in their shared chemical structure and, most importantly, their common metabolic fate. researchgate.net It is anticipated that these esters are readily metabolized in the body by hydrolysis, breaking down into propylene glycol and the corresponding fatty acids. europa.eucir-safety.org Since extensive toxicological data exists for both propylene glycol and various fatty acids, this information can be used to infer the safety of the parent ester. cir-safety.orgheraproject.com

Key structural analogues used in the assessment of this compound include other propylene glycol esters such as this compound/dicaprate and propylene glycol stearate. cir-safety.orgeuropa.eu Data from these closely related compounds help to fill potential data gaps for specific toxicological endpoints for this compound itself. This grouping strategy, based on structural and functional similarities, is considered a scientifically valid and efficient way to assess the safety of an entire class of related compounds. cir-safety.orgcir-safety.org

The shared metabolic pathway is a cornerstone of this read-across justification. The enzymes responsible for the hydrolysis of these esters are widespread in the body, leading to the predictable formation of propylene glycol and the constituent fatty acids, which then enter well-understood metabolic pathways. researchgate.neteuropa.eunih.gov This common biological processing provides a strong basis for extrapolating toxicological data from the well-studied metabolites and structural analogues to this compound. researchgate.net

Overall Toxicological Profile and Human Health Risk Assessment

Repeated-Dose and Developmental Toxicity: Studies on the closely related analogue, this compound/dicaprate, have provided key data for the systemic toxicity assessment. In a 90-day repeated-dose oral toxicity study in rats, no adverse effects were observed at doses up to 1000 mg/kg/day, establishing a No-Observed-Adverse-Effect Level (NOAEL) of 1000 mg/kg/day. cir-safety.orgcir-safety.org Similarly, in a prenatal developmental toxicity study in rats, oral administration of this compound/dicaprate at doses up to 1000 mg/kg/day during gestation did not result in any embryotoxic or teratogenic effects, with a NOAEL for developmental toxicity also established at over 1000 mg/kg/day. cir-safety.org

Dermal Irritation and Sensitization: The potential for skin irritation and allergic contact sensitization is a crucial aspect of the safety assessment for cosmetic ingredients. Studies on this compound/dicaprate have shown it to be minimally to non-irritating to the skin. cir-safety.org Human patch tests with formulations containing this compound/dicaprate have also reported a lack of adverse effects. cir-safety.orgcir-safety.org Furthermore, the broader family of propylene glycol esters is considered to have a very low sensitization potential. nih.gov While propylene glycol itself can cause irritation in some individuals, particularly at high concentrations, the esterified forms like this compound are generally considered to be less irritating. nih.govconsultant360.com

Interactive Data Tables

Table 1: Summary of Key Toxicological Data for this compound and its Analogues

Toxicological EndpointTest SubstanceSpeciesKey FindingCitation
Repeated-Dose Toxicity (90-day oral)This compound/DicaprateRatNOAEL = 1000 mg/kg/day cir-safety.org, cir-safety.org
Developmental Toxicity (oral)This compound/DicaprateRatNOAEL > 1000 mg/kg/day cir-safety.org
Skin IrritationThis compound/DicaprateRabbitMinimally irritating cir-safety.org
Skin IrritationPropylene Glycol StearateRabbitNot an irritant at 1% cir-safety.org
Skin SensitizationPropylene Glycol EstersHumanVery low sensitization potential nih.gov

Analytical Methodologies for Propylene Glycol Dicaprylate Characterization

Chromatographic Techniques for Purity and Composition Analysis

Chromatographic methods are fundamental in separating and quantifying the components of propylene (B89431) glycol dicaprylate and related esters.

Gas Chromatography (GC)

Gas chromatography is a primary technique for assessing the purity and composition of propylene glycol esters. cdc.gov It is particularly effective for analyzing the fatty acid composition after hydrolysis and derivatization of the esters. cdc.gov For the analysis of glycols and diols, the selection of the GC column's stationary phase is critical due to the presence of active hydroxyl groups. sigmaaldrich.com While polar polyethylene (B3416737) glycol-based phases are a traditional choice, they can lead to peak tailing. sigmaaldrich.com Modified polar phases, such as those with acidic functional groups, can mitigate this issue. sigmaaldrich.com Alternatively, non-polar phases like poly(dimethylsiloxane) can reduce strong interactions and minimize tailing, though they may offer less retention and selectivity. sigmaaldrich.com

GC coupled with mass spectrometry (GC-MS) is a powerful tool for both the identification and quantification of propylene glycol esters and their related compounds. cir-safety.org Sample preparation for GC analysis often involves steps such as acidification, esterification, and extraction into a suitable organic solvent. cdc.gov

Table 1: Comparison of GC Column Phases for Glycol Analysis

Column Phase TypeAdvantagesDisadvantagesTypical Application
Polar (e.g., Polyethylene Glycol) Good separation for polar compounds.Can cause peak tailing for compounds with active hydroxyl groups. sigmaaldrich.comGeneral analysis of polar analytes.
Modified Polar (e.g., Acid-modified PEG) Inhibits tailing for acidic analytes. sigmaaldrich.comMay have specific pH or temperature limitations.Analysis of glycols and other active, acidic compounds. sigmaaldrich.com
Non-polar (e.g., Poly(dimethylsiloxane)) Reduced peak tailing for polar compounds. sigmaaldrich.comLower retention and potentially less selectivity for polar analytes. sigmaaldrich.comAnalysis where reduced interaction with the stationary phase is desired.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the analysis of propylene glycol dicaprylate and formulations containing it. akjournals.com It is frequently used for the quantitative analysis of these esters in various products. akjournals.comcir-safety.org According to the United States Pharmacopeia and the National Formulary (USP-NF), the assay of related compounds like propylene glycol monocaprylate can be performed using gel permeation chromatography (GPC) columns, a mode of HPLC. shodexhplc.comshodex.com

A typical HPLC method for analyzing propylene glycol monocaprylate, which would also separate this compound, might employ two GPC columns in series with tetrahydrofuran (B95107) (THF) as the eluent and a refractive index (RI) detector. shodexhplc.comshodex.com This setup allows for the separation and quantification of the monoester and diester forms. shodexhplc.comshodex.com However, HPLC methods can be challenging for lipid-based delivery systems, as the lipophilic excipients may not be soluble in common mobile phases and could be adsorbed by the stationary phase. akjournals.com

Table 2: Example HPLC Method for Propylene Glycol Ester Analysis

ParameterCondition
Columns Shodex GPC KF-801 (8.0 mm I.D. x 300 mm) x 2 shodexhplc.comshodex.com
Eluent Tetrahydrofuran (THF) shodexhplc.comshodex.com
Flow Rate 1.1 mL/min shodexhplc.comshodex.com
Detector Refractive Index (RI) shodexhplc.comshodex.com
Column Temperature 40 °C shodexhplc.comshodex.com

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are vital for confirming the chemical structure of this compound. Infrared (IR) spectroscopy is a key identification method, with the compound's IR absorption spectrum providing a unique fingerprint. drugfuture.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including high-resolution proton NMR, is a powerful technique for the structural elucidation of carbohydrates and related polyols. cdc.govcerealsgrains.org It can be used to identify and quantify propylene glycol and its derivatives, sometimes without the need for extensive sample pretreatment. cdc.gov In the broader context of glycerolipid analysis, cryogenic gas-phase infrared spectroscopy combined with computational chemistry has been used to unravel the structures of fragment ions, providing deep insights into their dissociation mechanisms. mpg.de This advanced technique helps to confirm the formation of specific cyclic structures during fragmentation. mpg.de

Rheological Characterization of Formulations Containing this compound

The rheological properties of formulations containing this compound are critical for their performance and user experience. Studies on microemulsions where this compound/dicaprate serves as the oil phase have shown that these formulations often exhibit pseudoplastic behavior, meaning their viscosity decreases with increasing shear rate. bibliotekanauki.plresearchgate.net

The viscosity of these emulsions is influenced by the type and concentration of the emulsifier and the ratio of the water phase to the oil phase. bibliotekanauki.plresearchgate.net Techniques like small-deformation dynamic oscillation in shear are employed to investigate the structural properties of gels containing this compound. researchgate.net The viscoelasticity of such preparations can change over time, indicating structural evolution within the formulation. researchgate.net

Advanced Techniques for Investigating Interfacial Phenomena

Understanding the interactions at the interface between this compound and other components is crucial for formulation stability and performance.

Inverse Gas Chromatography for Surface Energy Analysis

Inverse Gas Chromatography (IGC) is a sophisticated technique used to characterize the surface properties of solid materials, including powders used in pharmaceutical formulations. surfacemeasurementsystems.comwikipedia.orgresearchgate.net In IGC, the material to be analyzed is packed into a column, and the retention behavior of well-characterized vapor probes injected into the column is measured. researchgate.net This allows for the determination of the solid's surface energy, which is a key parameter influencing properties like wetting, adhesion, and powder flow. researchgate.netpragolab.cz

The surface energy is composed of a dispersive component and an acid-base (or polar) component. researchgate.net By injecting a series of n-alkane vapors, the dispersive component of the surface energy can be determined. wikipedia.org IGC has been employed to measure the heat of sorption between spray-dried particles and suspension vehicles like this compound/dicaprate, providing insights into the factors that impact the performance of high-concentration antibody suspensions. google.com

Regulatory Science and Compliance

Global Regulatory Status and Approvals for Specific Applications

The regulatory landscape for propylene (B89431) glycol dicaprylate varies globally, with approvals for its use in food and cosmetic products contingent on the specific regulations of different governing bodies.

Food Additive Approvals (e.g., FDA, EFSA)

United States Food and Drug Administration (FDA): In the United States, propylene glycol mono- and diesters of fats and fatty acids, which include propylene glycol dicaprylate, are listed by the FDA as multipurpose additives that can be directly added to food. cosmeticsinfo.org The FDA also permits their use as indirect food additives as components of coatings that come into contact with food. cosmeticsinfo.org Specifically, propylene glycol dioctanoate is recognized as a flavoring agent or adjuvant. nih.gov The regulatory framework for these substances is outlined in the Code of Federal Regulations (CFR), and they are included in the Substances Added to Food inventory, which replaced the Everything Added to Foods in the United States (EAFUS) list. fda.gov

European Food Safety Authority (EFSA): The European Food Safety Authority (EFSA) has also evaluated the safety of propylene glycol esters of fatty acids (E 477) for use as a food additive. europa.eu In 2018, the EFSA Panel on Food Additives and Flavourings (FAF) re-evaluated the safety of propane-1,2-diol esters of fatty acids (E 477) and confirmed the previously established acceptable daily intake (ADI) of 25 mg/kg of body weight per day, expressed as propane-1,2-diol. europa.eu This corresponds to an ADI for E 477 of 80 mg/kg of body weight per day. europa.eu The panel concluded that at the reported use levels, there would not be a safety concern. europa.eu The EFSA has also re-evaluated propane-1,2-diol (E 1520) and concluded that there was no reason to revise the current ADI of 25 mg/kg of body weight per day. nih.goveuropa.eu

Regulatory Status of this compound as a Food Additive

Regulatory Body Status Details
FDA (USA) Approved Permitted as a direct and indirect food additive. cosmeticsinfo.org Recognized as a flavoring agent. nih.gov
EFSA (EU) Approved Acceptable Daily Intake (ADI) established for propylene glycol esters of fatty acids (E 477). europa.eu

Cosmetic Ingredient Review (CIR) Expert Panel Assessments

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of propylene glycol esters, including this compound/dicaprate, for use in cosmetic products. cosmeticsinfo.orgspecialchem.com The CIR Expert Panel, comprised of independent experts in fields such as dermatology, toxicology, and pharmacology, concluded that this compound and other related esters are safe as cosmetic ingredients in the current practices of use and concentration. cosmeticsinfo.orgnih.govmotherfigure.com

The panel's review included data from skin irritation studies, which showed minimal to no irritation, and studies on comedogenicity, which were negative. cosmeticsinfo.org The CIR Expert Panel did note that propylene glycol esters can enhance the penetration of other ingredients through the skin. cosmeticsinfo.orgspecialchem.com As a result, they recommended that formulators exercise caution when using these ingredients in combination with others that have established limits based on low dermal absorption. cosmeticsinfo.org The original safety assessment for a group of 13 propylene glycol esters was published in 1999 and was subsequently re-reviewed and expanded to include additional related ingredients. cir-safety.org

Cosmetic Ingredient Review (CIR) Findings on Propylene Glycol Esters

Finding Conclusion
Safety Safe as used in cosmetic formulations. cosmeticsinfo.orgnih.gov
Skin Irritation Minimal to no irritation observed. cosmeticsinfo.org
Comedogenicity Negative. cosmeticsinfo.org
Penetration Enhancement May enhance the skin penetration of other ingredients. cosmeticsinfo.orgspecialchem.com

Guidelines and Standards for Excipient Use (e.g., USP-NF, EP)

This compound is recognized in major pharmacopeias, which provide standards for its quality and use as an excipient in pharmaceutical formulations.

United States Pharmacopeia-National Formulary (USP-NF): this compound/dicaprate is included in the USP-NF. usp.org The USP-NF provides monographs that define the identity, quality, purity, strength, and consistency of the substance. uspnf.comusp.org These standards are crucial for ensuring the quality of pharmaceutical excipients. A monograph for Propylene Glycol Mono and Dicaprylate also exists in the USP-NF. uspnf.comusp.orgwebofpharma.com

European Pharmacopoeia (EP): Propylene glycol dicaprylocaprate is also listed in the European Pharmacopoeia (Ph. Eur.). ioioleo.deinterchimie.fr The EP monograph for propylene glycol dicaprylocaprate specifies its characteristics, including that it is a clear, colorless or light yellow, oily liquid. drugfuture.com It also outlines identification tests and limits for impurities such as acid value, peroxide value, and heavy metals. drugfuture.com The EP provides reference standards for propylene glycol and its esters to ensure the quality of these substances in pharmaceutical use. sigmaaldrich.com

Pharmacopeial Standards for this compound/Dicaprylocaprate

Pharmacopeia Monograph Key Quality Attributes
USP-NF This compound/Dicaprate Identity, Purity, Strength usp.orgusp.org
Ph. Eur. Propylene Glycol Dicaprylocaprate Appearance, Solubility, Identification, Impurity Limits ioioleo.dedrugfuture.com

Future Research Directions and Emerging Applications

Development of Novel Delivery Systems Utilizing Propylene (B89431) Glycol Dicaprylate

The inherent properties of propylene glycol dicaprylate, such as its role as a solvent, emollient, and penetration enhancer, make it a prime candidate for future research in advanced drug delivery systems. chemicalbook.comspecialchem.comatamanchemicals.com Scientists are actively exploring its potential in creating more effective and targeted therapeutic platforms.

A significant area of investigation is its use in lipid-based drug delivery systems (LBDDS), particularly self-emulsifying drug delivery systems (SEDDS), which can enhance the oral bioavailability of poorly water-soluble drugs. uibk.ac.at These systems are isotropic mixtures of oils, surfactants, and cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium. uibk.ac.at this compound/dicaprate is a key component in these formulations, often serving as the oily phase. nih.govresearchgate.net Research has shown that it can form stable microemulsions with various surfactants like TPGS and Cremophor EL over a wide range of lipid-to-surfactant ratios. nih.gov

Future work is aimed at optimizing these SEDDS formulations to deliver not just small molecules but also complex hydrophilic macromolecules like peptides and low molecular weight heparins, which traditionally have poor oral bioavailability. uibk.ac.at Another promising frontier is the development of non-aqueous ethylcellulose gel matrices. nih.gov Studies have successfully formulated ethylcellulose into a non-aqueous gel using this compound/dicaprate, creating a vehicle with viscoelastic behavior suitable for topical drug delivery. nih.gov This novel gel exhibits a physically cross-linked three-dimensional network, and its mechanical properties can be tuned by altering the polymer concentration and chain length. nih.gov

Furthermore, research is extending to lipid nanoparticles, where this compound/dicaprate is being studied for its potential to deliver superparamagnetic iron oxide nanoparticles (SPIONs) to tumor cells for targeted cancer therapy. biosynth.com

Table 1: Investigated Novel Delivery Systems Featuring this compound/Dicaprate

Delivery System TypeKey ComponentsPrimary Application/FunctionRelevant Research Finding
Self-Emulsifying Drug Delivery Systems (SEDDS)Oil (this compound/Dicaprate), Surfactant (e.g., TPGS, Cremophor EL), Co-solventEnhance oral bioavailability of poorly water-soluble and hydrophilic macromolecular drugs. uibk.ac.atresearchgate.netForms stable microemulsions with various surfactants over a wide range of ratios (e.g., 9:1 to 1:9 lipid/TPGS). nih.gov
Nonaqueous GelsEthylcellulose, this compound/DicaprateTopical delivery of moisture-sensitive drugs. researchgate.netThe gel exhibits prominent viscoelasticity, yield stress, and thixotropy, indicating a stable 3D gel network. nih.gov
Lipid NanoparticlesSolid lipid core (containing this compound/Dicaprate), polymer surface coatingTargeted cancer therapy. biosynth.comStudied for its ability to deliver superparamagnetic iron oxide nanoparticles (SPIONs) to tumor cells. biosynth.com

Exploration in Advanced Materials Science

The application of this compound is expanding beyond traditional pharmaceutical excipients into the realm of advanced materials science. Its interaction with polymers to form novel materials with specific structural and functional properties is a key area of research.

A notable example is the creation of non-aqueous gels by combining this compound with ethylcellulose. nih.gov These gels are formed through intermolecular hydrogen bonding between the ethylcellulose polymer chains, a process influenced by the molecular conformation of the solvent. nih.gov Unlike aqueous ethylcellulose solutions that gel upon heating, these non-aqueous systems revert to a solution state with increasing temperature. researchgate.net

The structural properties of these gels are being meticulously investigated using techniques like small-deformation dynamic oscillation, modulated differential scanning calorimetry (MDSC), and X-ray diffraction. researchgate.net Research shows that the anhydrous gel possesses liquid crystal structures, which are lost upon hydration as stronger hydrogen bonds form between ethylcellulose chains, leading to polymer clustering. researchgate.net Understanding these structural changes, particularly in response to hydration, is critical for applications where the material might be exposed to aqueous environments, such as on the skin. researchgate.net

Table 2: Properties of Ethylcellulose/Propylene Glycol Dicaprylate (EC/PGD) Gels

PropertyObservationSignificance in Materials Science
RheologyExhibits prominent viscoelastic behavior, yield stress, and thixotropy. nih.govIndicates a stable, physically cross-linked 3D gel network suitable for structured material applications. nih.gov
Thermal BehaviorThe gel reverts to a solution state with increasing temperature. researchgate.netOffers potential for thermally responsive materials.
Structural StateThe anhydrous gel contains liquid crystal structures. researchgate.netProvides unique optical and structural properties that can be exploited in advanced materials.
Hydration EffectsAt hydration levels above 5-10%, water disrupts the EC/PGD interactions, leading to polymer clustering and loss of liquid crystal structure. researchgate.netCritical for defining the stability and performance of the material in varying humidity or aqueous contact scenarios. researchgate.net

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly influencing the production of chemical compounds, and the synthesis of this compound is no exception. Research is focusing on developing more sustainable and environmentally friendly manufacturing processes, from the raw material sourcing to the final purification steps.

A key development is the production of the precursor, propylene glycol, from renewable feedstocks. researchgate.net Traditionally derived from petrochemicals, new routes utilize glycerin, a by-product of biodiesel production from sources like soybean and canola oil. researchgate.net This "breakthrough technology" offers a more sustainable pathway to propylene glycol renewable (PGR). researchgate.net Catalytic processes using versatile catalysts like Raney Ni are being developed to efficiently convert glycerol (B35011) to propylene glycol in a one-pot, aqueous-phase reaction under milder conditions, representing an energy-efficient and atom-economical route. rsc.org

For the esterification and purification stages, green chemistry principles are also being applied. One innovative approach to purifying related compounds like propylene glycol diacrylate involves using resin-based purification. google.com This method eliminates the need for neutralization, extraction, and washing steps, which significantly reduces wastewater discharge. google.com The ion exchange resin can be regenerated and recycled after saturation, making it an energy-saving and environmentally protective process that also improves product yield. google.com

Computational Modeling and Simulation of this compound Interactions

Computational modeling and simulation are emerging as powerful tools to accelerate research and development involving this compound. markettrendsanalysis.com These in-silico methods provide molecular-level insights into the behavior of the compound and its interactions with other molecules, which is invaluable for designing new formulations and materials.

While direct simulations of the large this compound molecule are complex, foundational studies on its precursor, propylene glycol (PG), provide crucial insights. researchgate.net Molecular dynamics simulations using different force fields, such as COMPASS and Charmm, have been employed to study the properties of PG under various conditions. researchgate.net These simulations can predict physical properties like density and bulk modulus and monitor microscopic structures, including the formation and dynamics of hydrogen bonds, which are critical to the liquid's properties. researchgate.net

For instance, simulations have been used to generate the equation of state for PG and compare it with experimental data derived from ultrasonic studies at high pressure. researchgate.net Such computational work helps to refine the force fields and models, improving their predictive accuracy. The knowledge gained from simulating the precursor is fundamental to building accurate models for its larger esters. These advanced simulations can help predict how this compound will behave in a complex mixture, such as a drug formulation or a polymer matrix, thereby accelerating the discovery of new applications and optimizing existing ones. markettrendsanalysis.com

Table 3: Comparison of Experimental and Simulated Properties of Propylene Glycol (PG) at T = 295 K

PropertyMethodResult/Observation
DensityExperimentalUsed as a baseline for comparison.
Molecular Simulation (COMPASS FF)Provides a good description of the experimental density. researchgate.net
Bulk ModulusExperimentalDetermined via ultrasonic wave velocity measurements. researchgate.net
Molecular SimulationThe simulated bulk modulus deviates from the experimental value, indicating a need for model refinement. researchgate.net
Microscopic StructureMolecular SimulationAllows for the evaluation of the number and dynamics of hydrogen bonds. researchgate.net

Q & A

Q. What are the key physicochemical properties of propylene glycol dicaprylate/dicaprate (PGDC) relevant to its use in pharmaceutical formulations?

PGDC is a clear, colorless to slightly yellow oily liquid at 20°C, soluble in fatty oils and light petroleum but practically insoluble in water and dehydrated alcohol. Its molecular weight ranges between 328.49 (for pure dicaprylate) and 392.58 (for mixed diesters of caprylic and capric acids). These properties make it suitable as an emulsifying/solubilizing agent in lipid-based drug delivery systems .

Q. How is PGDC synthesized, and what analytical methods ensure its purity?

PGDC is synthesized via esterification of propane-1,2-diol (propylene glycol) with caprylic acid (C8) and capric acid (C10) chlorides in the presence of pyridine. Quality control involves thin-layer chromatography (TLC) for identification and high-performance liquid chromatography (HPLC) to quantify monoester/diester ratios and residual propylene glycol. Retention times for dicaprylate, monocaprylate, and propylene glycol in HPLC are 13–14.5, 13.7–14.9, and 15–16.5 minutes, respectively .

Q. What pharmacopeial standards apply to PGDC, and how are they validated?

The USP-NF monograph for PGDC specifies infrared absorption (IR) and TLC for identification. The IR spectrum should match the reference standard, while TLC uses methylene chloride solutions (50 mg/mL) streaked on silica plates. The monograph also requires limits on free propylene glycol (<1%) and acid value (<0.5) to ensure purity .

Advanced Research Questions

Q. How can phase behavior diagrams guide the formulation of PGDC-based microemulsions?

Ternary phase diagrams (e.g., water/polysorbate 80/PGDC) identify transparent microemulsion regions. For instance, PGDC forms stable microemulsions at high surfactant (polysorbate 80) and low water content, while opaque gels dominate at high PGDC concentrations. Optimizing ratios within the "transparent region" ensures colloidal stability for drug delivery .

Q. What experimental strategies resolve contradictions in PGDC’s role as a skin penetration enhancer?

While PGDC enhances permeability of lipophilic drugs (e.g., heparin sodium, caffeine), it shows no effect on water-soluble drugs (e.g., Loxoprofen). Researchers should:

  • Use Franz diffusion cells with excised human/mouse skin to assess drug logP-dependent effects.
  • Combine PGDC with co-solvents (e.g., Transcutol™) to modulate stratum corneum fluidity.
  • Validate findings using confocal microscopy to track fluorescent probes .

Q. How do AI-driven tools optimize PGDC-containing nanostructured lipid carriers (NLCs)?

Hybrid AI models (e.g., artificial neural networks coupled with genetic algorithms) predict optimal NLC formulations by analyzing variables like PGDC/solid lipid ratios, surfactant type, and homogenization pressure. For example, PGDC as a liquid lipid in Labrafac™ PG improves drug loading (>90%) and stability (polydispersity index <0.2) in NLCs for targeted delivery .

Q. What preclinical safety data support PGDC’s use in long-term drug delivery systems?

  • Acute toxicity : Oral LD50 >34.6 g/kg in rats (practically non-toxic).
  • Dermal irritation : Minimally irritating in rabbit models (Draize score <1).
  • Embryotoxicity : No adverse effects in rats at 1000 mg/kg/day during gestation.
  • Comedogenicity : Insignificant pore-blocking potential in rabbit ear assays .

Q. How do chromatographic methods address batch variability in PGDC synthesis?

Gas chromatography-mass spectrometry (GC-MS) quantifies residual caprylic/capric acids (<0.1%), while HPLC-PDA detects oxidation byproducts (e.g., peroxides) using a Phenomenex PLgel column. Nuclear magnetic resonance (NMR) confirms esterification efficiency (>95% diesters) via proton shifts at δ 4.1–4.3 ppm (glyceryl CH2) .

Data Contradiction Analysis

Q. Why do studies report conflicting results on PGDC’s permeability-enhancing effects?

Discrepancies arise from:

  • Drug hydrophilicity : PGDC enhances lipophilic drugs (logP >3) but not hydrophilic ones.
  • Model variability : Human skin vs. rodent models differ in lipid composition.
  • Formulation pH : Acidic conditions (pH <5) reduce PGDC’s miscibility with aqueous phases, limiting efficacy .

Q. How can researchers standardize PGDC-based emulsion stability testing?

  • Use dynamic light scattering (DLS) to monitor particle size (target: 50–200 nm) and zeta potential (>|±30| mV for electrostatic stability).
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic checks for phase separation.
  • Apply rheometry to assess viscosity changes under shear stress (0.1–100 s⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.